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Compound of Interest

Compound Name: Kelletinin |

Cat. No.: B1673384

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite extensive literature searches, the complete raw spectroscopic data (NMR
and mass spectrometry) for the intact Kelletinin I molecule, as originally published in a brief
1983 communication, is not publicly available. This guide, therefore, presents the available
spectroscopic data for its constituent molecules, erythritol and a representative p-
hydroxybenzoic acid ester, to provide a foundational understanding of its spectral
characteristics. The experimental protocols described are general best practices in the field of
natural product characterization.

Introduction

Kelletinin I is a naturally occurring polyketide first isolated from the marine mollusk Kelletia
kelletii.[1] Its structure was identified as erythrityl tetrakis(p-hydroxybenzoate), a tetraester of
erythritol and p-hydroxybenzoic acid. Possessing antibacterial properties, Kelletinin | has
garnered interest within the scientific community for its potential therapeutic applications. This
document provides a summary of the available spectroscopic data for its core components and
outlines the general experimental procedures for acquiring such data.

Chemical Structure

Systematic Name: [(2S,3R)-2,3,4-tris[(4-hydroxybenzoyl)oxy]butyl] 4-hydroxybenzoate
Molecular Formula: C32H26012 Molecular Weight: 602.55 g/mol
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Spectroscopic Data

Due to the unavailability of the complete NMR and mass spectrometry data for Kelletinin I, this

section provides the spectral data for its fundamental building blocks: erythritol and ethyl p-

hydroxybenzoate, which serves as a proxy for the p-hydroxybenzoyl ester moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Erythritol and Ethyl p-hydroxybenzoate

Chemical Coupling
Compound Shift (8) Multiplicity Constant Assignment Solvent
ppm (J) Hz
Erythritol 3.65 dd 7.0,4.5 H-2, H-3 D20
3.55 m H-1a, H-4a D20
3.45 m H-1b, H-4b D20
Ethyl p-
P H-2, H-6
hydroxybenz 7.89 d 8.8 ) CDClIs
(aromatic)
oate
H-3, H-5
6.85 d 8.8 ) CDCls
(aromatic)
4.34 q 7.1 -OCH2CHs CDCls
1.37 t 7.1 -OCH2CHs CDCls

Table 2: 13C NMR Spectroscopic Data for Ethyl p-hydroxybenzoate
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Chemical Shift (8)

Compound Assignment Solvent
Ppm

Ethyl p-
166.5 C=0 (ester) CDCls

hydroxybenzoate

160.0 C-4 (aromatic) CDCls

131.6 C-2, C-6 (aromatic) CDCls

122.0 C-1 (aromatic) CDCls

115.0 C-3, C-5 (aromatic) CDCls

60.7 -OCH2CHs CDCIs

14.3 -OCH2CHs CDCls

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for Erythritol and Ethyl p-hydroxybenzoate

lonization Key Fragment
Compound [M+H]* (m/z) [M-H]~ (m/z)

Mode lons (m/z)
Erythritol ESI 123.065 121.050 105, 91, 73, 61
Ethyl p-

ESI 167.070 165.055 139, 121, 93
hydroxybenzoate

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and mass

spectrometry data for a natural product like Kelletinin I.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, DMSO-ds, MeOD-d4) in @a 5 mm NMR tube. The choice of
solvent depends on the solubility of the compound.
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Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer,
typically operating at a frequency of 400 MHz or higher for protons.

H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include the spectral width, number of scans, and relaxation delay. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.qg.,
tetramethylsilane, TMS).

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the
carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of
scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope.

2D NMR Experiments: To aid in structure elucidation, various 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and
HMBC (Heteronuclear Multiple Bond Correlation) are often performed to establish proton-
proton and proton-carbon correlations.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,
methanol, acetonitrile) that is compatible with the chosen ionization method.

Instrumentation: High-resolution mass spectrometry (HRMS) is performed on an instrument
such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

lonization: Electrospray ionization (ESI) is a common soft ionization technique used for polar
molecules like Kelletinin 1. It can be operated in either positive or negative ion mode.

Data Acquisition: The instrument is calibrated prior to analysis. Data is acquired over a
specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry can be
performed. The molecular ion of interest is isolated and then fragmented by collision-induced
dissociation (CID) to produce a characteristic fragmentation pattern.
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Workflow for Spectroscopic Analysis of Natural
Products

The following diagram illustrates a typical workflow for the isolation and structural
characterization of a novel natural product like Kelletinin 1.
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Figure 1. A generalized workflow for natural product discovery and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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